ML402
Overview
Description
ML402 is a thiophene-carboxamide compound known for its selective activation of two-pore domain potassium channels, specifically K2P2.1 (TREK-1) and K2P10.1 (TREK-2). It is inactive against K2P4.1 (TRAAK) channels
Preparation Methods
Synthetic Routes and Reaction Conditions
This intermediate is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base to yield ML402 .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The compound is typically purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
ML402 primarily undergoes substitution reactions due to the presence of reactive functional groups like the chloro and carboxamide groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chloro group.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
ML402 has a wide range of applications in scientific research:
Mechanism of Action
ML402 exerts its effects by binding to a cryptic binding pocket within the selectivity filter of the TREK-1 and TREK-2 channels. This binding stabilizes the channels in an active “leak-mode” conformation, which restricts the mobility of the selectivity filter and surrounding structure, thereby enhancing potassium ion flow .
Comparison with Similar Compounds
Similar Compounds
Linoleic Acid and Docosahexaenoic Acid: Polyunsaturated fatty acids that also activate TREK-1 channels but through different mechanisms.
Uniqueness of this compound
This compound is unique due to its high selectivity for TREK-1 and TREK-2 channels and its ability to bind to a specific cryptic pocket, which is not a common feature among other activators. This specificity makes it a valuable tool for studying the detailed mechanisms of potassium channel modulation .
Properties
IUPAC Name |
N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-10-9-11(15)4-5-12(10)18-7-6-16-14(17)13-3-2-8-19-13/h2-5,8-9H,6-7H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RULQUKFOBAPKKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCNC(=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
298684-44-3 | |
Record name | N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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